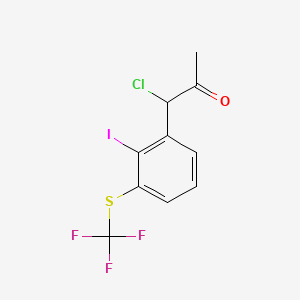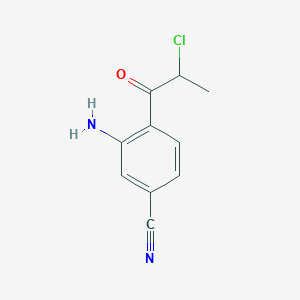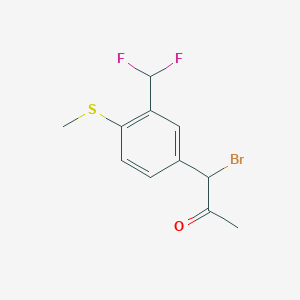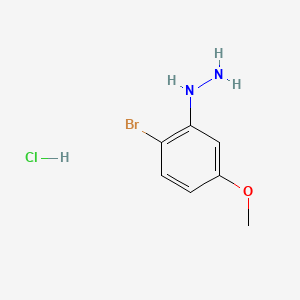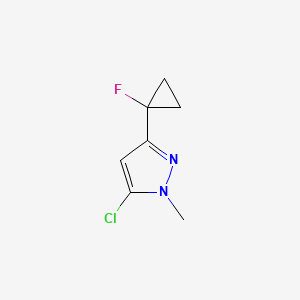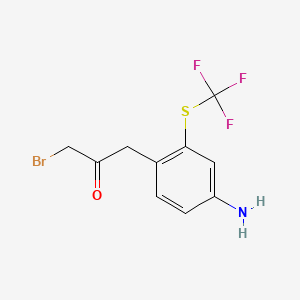
1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nucleophilic Substitution:
Bromination: The final step involves the bromination of the propanone moiety to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromopropanone moiety to a corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and molecular targets.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, while the bromopropanone moiety can participate in covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one can be compared with other similar compounds, such as:
4-Amino-2-(trifluoromethyl)benzonitrile: This compound also contains an amino and trifluoromethyl group but lacks the bromopropanone moiety.
4-Amino-2-(trifluoromethyl)phenyl)propan-2-ol: This compound has a similar structure but with a hydroxyl group instead of a bromine atom.
Eigenschaften
Molekularformel |
C10H9BrF3NOS |
|---|---|
Molekulargewicht |
328.15 g/mol |
IUPAC-Name |
1-[4-amino-2-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c11-5-8(16)3-6-1-2-7(15)4-9(6)17-10(12,13)14/h1-2,4H,3,5,15H2 |
InChI-Schlüssel |
JTHQLCPZJRFCHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)SC(F)(F)F)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


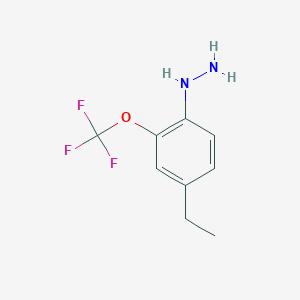
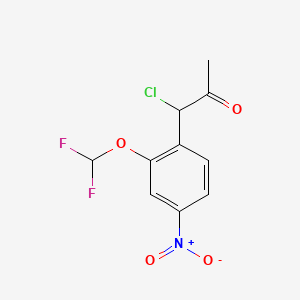
![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)

![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)


